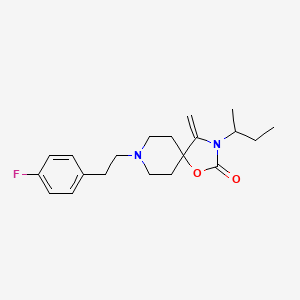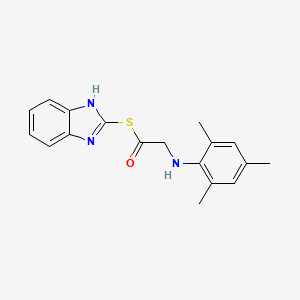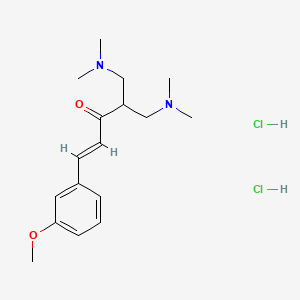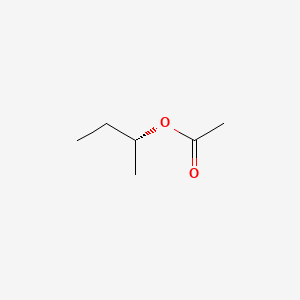![molecular formula C9H20LiN2O4PS B12752859 lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate CAS No. 127914-18-5](/img/structure/B12752859.png)
lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate is a complex chemical compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound contains lithium, a well-known element used in various applications, and a phosphinate group, which is often involved in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate likely involves multiple steps, including the preparation of intermediate compounds. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous materials.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different products.
Reduction: Reduction reactions may lead to the formation of different intermediates.
Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents, reducing agents, and other specific chemicals that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and pH may also play a crucial role.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. These products may include various derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate may have several scientific research applications, including:
Chemistry: The compound may be used as a reagent or catalyst in various chemical reactions.
Medicine: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in industrial processes, such as the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate would involve its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other phosphinate derivatives or lithium-containing compounds. These may have similar structures but differ in specific functional groups or elements.
Eigenschaften
CAS-Nummer |
127914-18-5 |
|---|---|
Molekularformel |
C9H20LiN2O4PS |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
lithium;2-[[3-(tert-butylamino)-3-oxopropyl]amino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C9H21N2O4PS.Li/c1-9(2,3)11-8(12)4-5-10-6-7-17-16(13,14)15;/h10H,4-7H2,1-3H3,(H,11,12)(H2,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
MONUAABTHXJUER-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)(C)NC(=O)CCNCCSP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


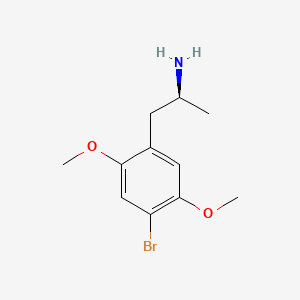
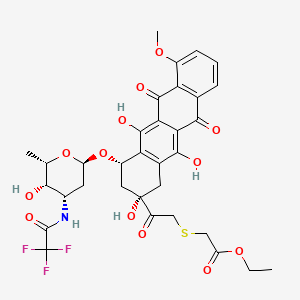
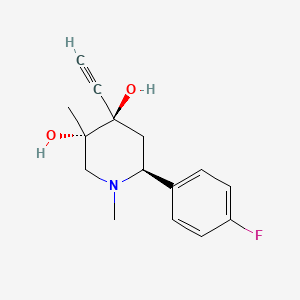

![N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide;methanesulfonic acid](/img/structure/B12752822.png)
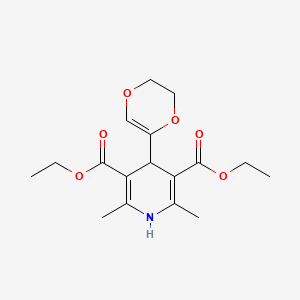
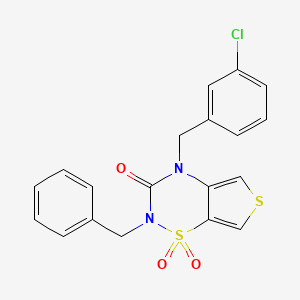
![Ethanesulfonic acid, 2-[bis(2-cyanoethyl)phosphino]-, sodium salt](/img/structure/B12752831.png)
